molecular formula C20H16N2O3 B12922911 3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid CAS No. 924634-73-1

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid

Cat. No.: B12922911
CAS No.: 924634-73-1
M. Wt: 332.4 g/mol
InChI Key: IJEQRROSARHWFH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid ( 924634-73-1) is a synthetic organic compound with a molecular formula of C 20 H 16 N 2 O 3 and a molecular weight of 332.4 g/mol [ citation:1 ]. This complex molecule features a quinoline core, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a 1H-indol-3-ylmethyl group [ citation:5 ]. The specific combination of indole and quinoline moieties into a single structure is of significant research interest, as both heterocycles are prevalent in pharmacologically active compounds [ citation:8 ]. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties [ citation:8 ]. Furthermore, certain 3-hydroxyquinoline-4-carboxylic acid derivatives have been investigated for their potent antioxidant activities, with some analogues functioning as effective metal chelators [ citation:3 ]. The indole ring system is also a fundamental component of many natural products and is associated with diverse biological functions [ citation:7 ]. As such, this hybrid compound serves as a valuable chemical intermediate and building block for researchers in the fields of medicinal chemistry and drug discovery. It can be utilized to synthesize novel compounds, explore structure-activity relationships (SAR), and develop new therapeutic agents. This product is intended For Research Use Only.

Properties

CAS No.

924634-73-1

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-hydroxy-2-(1H-indol-3-ylmethyl)-7-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C20H16N2O3/c1-11-6-7-14-16(8-11)22-17(19(23)18(14)20(24)25)9-12-10-21-15-5-3-2-4-13(12)15/h2-8,10,21,23H,9H2,1H3,(H,24,25)

InChI Key

IJEQRROSARHWFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that a related compound inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .

1.2 Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial activities against various pathogens. In vitro studies have reported that compounds similar to this compound exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Biochemical Applications

2.1 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of inhibiting kinases involved in cancer progression. For example, related compounds have been investigated for their ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various signaling pathways associated with cancer and neurodegenerative diseases .

2.2 Antioxidant Activity
Research indicates that quinoline derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. A study highlighted the ability of similar compounds to scavenge free radicals effectively, thereby reducing cellular damage .

Pharmacological Insights

3.1 Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets suggests potential for creating novel therapeutic agents aimed at treating various diseases, including cancer and infectious diseases .

3.2 Multidrug Resistance Reversal
Recent findings suggest that derivatives of quinoline can reverse multidrug resistance in cancer cells by modulating drug efflux pumps. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents against resistant cancer types .

Case Studies

Study TitleFindingsImplications
Anticancer Properties of Quinoline DerivativesInhibition of breast cancer cell proliferationPotential for developing new cancer therapies
Antimicrobial Activity Against PathogensEffective against multiple bacterial strainsNew antibiotic development prospects
Enzyme Inhibition StudiesInhibition of GSK-3 activityRelevance in treating cancer and neurodegenerative diseases
Antioxidant StudiesSignificant free radical scavenging activityPotential neuroprotective applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility Reported Bioactivity
3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid 7-methyl, 3-hydroxy, 4-carboxylic acid ~348.3 (estimated) Moderate (polar groups) Potential kinase inhibition (inferred)
7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid 7-bromo instead of 7-methyl ~413.2 Lower (lipophilic Br) Antimicrobial activity (hypothesized)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole core with Cl and methyl 209.6 High (smaller size) Research chemical (no specific data)
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 4-oxo, ethyl ester (vs. 4-carboxylic acid) 231.2 Low (ester group) Intermediate in drug synthesis

Key Observations

Substituent Impact on Properties: The 7-methyl group in the target compound reduces molecular weight compared to its bromo analog (~348 vs. ~413 g/mol), likely improving membrane permeability . The 4-carboxylic acid group enhances water solubility relative to ethyl ester analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) . The indole-methyl moiety may facilitate π-π stacking interactions in biological targets, a feature shared with kinase inhibitors in .

Synthetic Pathways: Synthesis of similar compounds (e.g., 3-(1H-indol-3-yl)quinoline-2,4-diol) involves refluxing with sulfuric acid or NaH, followed by recrystallization . The target compound likely requires analogous steps, with acyl chloride intermediates as described in .

Bioactivity Trends: Bromo- and chloro-substituted quinolines () are often associated with antimicrobial or cytotoxic effects due to halogen electronegativity. The target’s methyl group may reduce toxicity while retaining activity .

Research Findings and Implications

  • Structural Characterization: Analogous compounds (e.g., 3-(1H-indol-3-yl)quinoline-2,4-diol) are validated via IR, NMR, and mass spectrometry, indicating rigorous quality control for the target compound .
  • Drug Likeness: The 4-carboxylic acid group aligns with "Lipinski’s Rule of Five" for oral bioavailability, contrasting with bulkier esters (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) .
  • Safety Profile : Unlike 7-chloro-3-methyl-1H-indole-2-carboxylic acid (classified for R&D use only), the target’s lack of reactive halogens may improve safety .

Biological Activity

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid is a complex organic compound that exhibits significant biological activity. This compound integrates a quinoline core with an indole moiety, which contributes to its diverse pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3C_{20}H_{16}N_{2}O_{3}, with a molecular weight of approximately 336.36 g/mol. The presence of hydroxyl, carboxylic, and indole groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC20H16N2O3
Molecular Weight336.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Huh7) cells. The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound, it was found to have an IC50 value of 20 nM against MCF-7 cells, indicating potent anticancer activity. The results suggest that the compound's structural features significantly contribute to its bioactivity .

Antiviral Activity

The compound has also been assessed for antiviral properties, particularly against Hepatitis B virus (HBV). Molecular docking studies suggest that it can act as a potent inhibitor of HBV replication. Experimental data showed high inhibition rates at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research has demonstrated that this compound exhibits significant leishmanicidal activity against both promastigote and amastigote forms of Leishmania parasites. This suggests its potential use in treating leishmaniasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : By generating ROS, it triggers apoptotic pathways in cancer cells.
  • Binding Affinity : Its structural conformation allows for effective binding to various biological targets, enhancing its therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic strategies for 3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid?

The synthesis involves constructing the quinoline core and introducing substituents stepwise. Classical methods like the Gould-Jacob or Friedländer reaction are suitable for forming the quinoline backbone . The indol-3-ylmethyl group can be attached via alkylation or condensation reactions . For example, refluxing with acetic acid and sodium acetate facilitates cyclocondensation of indole derivatives, as demonstrated in similar syntheses . The carboxylic acid group is typically introduced via ester hydrolysis under basic conditions, as shown in studies on analogous quinoline-carboxylic acids .

Advanced: How can reaction conditions be optimized to improve the yield of the heterocyclization step?

Optimization focuses on:

  • Catalyst selection : Sodium acetate acts as a base in acetic acid-mediated cyclization, improving reaction efficiency .
  • Temperature and time : Prolonged reflux (3–5 hours) ensures complete cyclization, but excessive heating may degrade sensitive substituents .
  • Scalability : Continuous flow reactors and automated platforms enhance reproducibility and yield for large-scale synthesis, as noted in studies on structurally related compounds .
  • Monitoring : Techniques like TLC or HPLC track reaction progress to minimize by-products .

Basic: What spectroscopic methods confirm the compound’s structure and substitution pattern?

  • NMR : 1H^1H-NMR identifies protons on the quinoline (e.g., 7-methyl at δ ~2.5 ppm) and indole moieties (aromatic protons at δ ~6.5–7.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O at ~170 ppm) and carboxylic acid groups .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • IR : Detects O-H (carboxylic acid, ~2500–3000 cm1^{-1}) and C=O stretches (~1680 cm1 ^{-1}) .

Advanced: How does the indole substituent influence electronic properties and reactivity?

The indol-3-ylmethyl group introduces electron-rich regions due to the indole’s aromatic system, directing electrophilic substitution to specific quinoline positions. However, steric hindrance from the methylene bridge may reduce reactivity at adjacent sites. Computational modeling (e.g., DFT) predicts charge distribution and reactive hotspots, as applied to similar heterocycles .

Advanced: What methodologies resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Reproducibility : Standardize solvent systems (e.g., DMF for recrystallization) and reaction conditions .
  • Purity checks : HPLC or GC-MS identifies impurities that skew solubility or stability data .
  • Degradation studies : Monitor stability under controlled storage (dry, inert atmosphere) to assess hygroscopicity or photodegradation .

Basic: What are the key handling and storage considerations for this compound?

  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Ethanol/water mixtures are recommended for cleaning spills .

Advanced: What challenges arise in regioselective functionalization of the quinoline ring?

  • Electronic effects : The electron-withdrawing carboxylic acid group at position 4 directs electrophiles to electron-rich regions (e.g., position 5 or 8) .
  • Steric hindrance : The 7-methyl and 2-indolylmethyl groups block access to adjacent positions. Protecting groups (e.g., esterifying the carboxylic acid) mitigate this issue, as seen in ester-to-acid hydrolysis protocols .

Basic: How is the compound’s purity validated post-synthesis?

  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities.
  • Melting point : Sharp melting ranges indicate purity (e.g., compare to literature values for analogous quinolines) .
  • Elemental analysis : Confirms C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced: What computational tools predict the compound’s biological activity?

  • Docking studies : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock.
  • QSAR : Relate structural features (e.g., logP, polar surface area) to activity trends observed in indole-quinoline hybrids .

Basic: What are the documented applications of similar quinoline-indole hybrids in medicinal chemistry?

  • Antimicrobial activity : Quinoline-indole hybrids disrupt bacterial DNA gyrase .
  • Anticancer potential : Indole moieties intercalate with DNA, while the quinoline scaffold inhibits topoisomerases .

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